Adiol 3-G

Description

Adiol 3-G, a member of the 2-(arylmethylamino)-1,3-propanediol (AMAP) class, is a synthetic compound characterized by a 1,3-propanediol backbone substituted with arylmethylamino groups. These compounds are recognized for their DNA-binding properties, particularly through intercalation, which disrupts DNA replication and transcription . Adiol 3-G exhibits potent growth inhibitory activity against cancer cell lines, such as L1210 murine leukemia cells, by inducing protein-associated DNA strand breaks. Its mechanism involves dual action: (1) intercalation into DNA base pairs, destabilizing the double helix, and (2) inhibition of topoisomerase II (Topo II), an enzyme critical for DNA repair and replication .

Properties

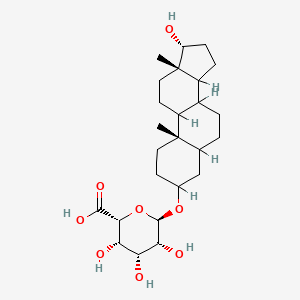

CAS No. |

65535-18-4 |

|---|---|

Molecular Formula |

C25H40O8 |

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 |

InChI Key |

GYNWSIBKBBWJJW-WWLGJQRMSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Synonyms |

17-hydroxyandrostane-3-glucuronide 17-hydroxyandrostane-3-glucuronide, (3alpha,5alpha)-isomer 17-hydroxyandrostane-3-glucuronide, (3alpha,5beta)-isomer Adiol 3-G |

Origin of Product |

United States |

Biological Activity

Adiol 3-G, also known as 5-androstene-3β,17β-diol glucuronide, is a metabolite of the steroid hormone ADIOL (5-androstene-3β,17β-diol). This compound has garnered attention for its various biological activities, particularly in the fields of endocrinology and neurobiology. This article synthesizes current research findings on the biological activity of Adiol 3-G, highlighting its mechanisms of action, physiological effects, and potential therapeutic implications.

Overview of Adiol 3-G

Adiol 3-G is a glucuronidated form of ADIOL, which is an endogenous steroid hormone involved in several physiological processes. It plays a crucial role in modulating androgenic and estrogenic activities in the body. The biological significance of Adiol 3-G extends to its effects on cognitive function, metabolism, and reproductive health.

-

Hormonal Regulation :

- Adiol 3-G acts as a weak androgen and can influence androgen receptor (AR) transcriptional activity. Studies indicate that it enhances AR activity in prostate cancer cells, suggesting a role in tumor biology and therapy .

- It also interacts with estrogen receptors, particularly ERβ, indicating potential estrogenic effects that could influence various physiological pathways .

- Neuroprotective Effects :

Cognitive Function Enhancement

- A significant finding is that Adiol promotes learning by reducing kynurenic acid levels in the brain. This suggests that manipulation of Adiol levels could have therapeutic potential for cognitive disorders associated with aging or neurodegeneration .

Metabolic Effects

- In metabolic studies, Adiol 3-G has been linked to improved metabolic profiles in various models. Its role in enhancing insulin sensitivity and influencing lipid metabolism has been explored, indicating potential benefits for metabolic syndrome management.

Reproductive Health

- The compound's effects on reproductive health are noteworthy. In women, serum levels of Adiol 3-G have been measured during different phases of the menstrual cycle, revealing fluctuations that correlate with reproductive hormone dynamics .

Data Tables

Case Studies

- Cognitive Function in Aging :

- Prostate Cancer :

Scientific Research Applications

Endocrinological Research

Adiol 3-G serves as a significant biomarker for androgen metabolism. It is produced from testosterone and is involved in various physiological processes related to androgen activity. Research indicates that Adiol 3-G can be utilized to assess peripheral androgen metabolism, particularly in conditions related to prostate health and other androgen-sensitive tissues.

Table 1: Role of Adiol 3-G in Endocrinology

Oncology Applications

Adiol 3-G has been investigated for its potential anticancer properties. Studies have shown that it may inhibit tumor growth in hormone-dependent cancers.

Case Study: Anticancer Effects

In a study examining the effects of various steroids on mammary cancer in rats, treatment with Adiol 3-G resulted in reduced tumor size and improved survival rates. This suggests that Adiol 3-G may possess therapeutic potential against certain types of cancers.

Table 2: Anticancer Studies Involving Adiol 3-G

Neurobiology Research

Adiol 3-G has also been studied for its neuroactive properties. It is known to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Neuroactive Properties

Research indicates that Adiol 3-G may modulate GABAergic activity, which could have implications for treating mood disorders and anxiety.

Table 3: Neurobiological Effects of Adiol 3-G

Pharmacological Applications

The pharmacokinetics and pharmacodynamics of Adiol 3-G have been explored to understand its therapeutic potential better. Its ability to cross the blood-brain barrier makes it a candidate for neurological disorders.

Table 4: Pharmacological Insights into Adiol 3-G

| Parameter | Value |

|---|---|

| Solubility (in methanol) | Approximately 19.60-20.40 mg/mL |

| Blood-brain barrier permeability | Positive indications for CNS applications |

Comparison with Similar Compounds

Compound 1: 10-[Diethylaminopropylamino]-6-methyl-5H-pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinoline

Compound 2: DTQQ Derivatives

Adiol 3-G

- Structure: 1,3-Propanediol scaffold with arylmethylamino substituents.

- Mechanism : Combines DNA intercalation and Topo II inhibition.

- Cytotoxicity : IC₅₀ ~0.5 μM in L1210 cells, slightly less potent than Compound 1 but structurally simpler .

Data Table: Key Properties

Critical Analysis

- Efficacy : Compound 1’s polycyclic structure enhances DNA binding affinity, resulting in superior potency compared to Adiol 3-G. However, its synthetic complexity may limit scalability.

- Mechanistic Divergence : While both Adiol 3-G and Compound 1 inhibit Topo II, Adiol 3-G’s smaller size may reduce off-target effects. DTQQ derivatives, though structurally distinct, achieve comparable cytotoxicity via alternative DNA damage pathways .

- Cell Line Variability : Differences in IC₅₀ values between L1210 and MT-4 cells highlight the influence of cellular context on compound efficacy.

Q & A

Q. How can researchers efficiently retrieve and evaluate literature on Adiol 3-G?

- Methodological Answer :

多数院校即将复试,如何阅读文献?成为研究生的第一步~31:47

- Quality Assessment : Prioritize peer-reviewed journals (e.g., Annals of 3D Printed Medicine) and validate methodologies against primary sources .

- Citation Tools : Use reference managers (e.g., Zotero) to track sources and avoid plagiarism .Google学术常用搜索技巧08:12

II. Advanced Research Questions

Q. How should researchers design in vitro assays to evaluate Adiol 3-G’s cytotoxic activity?

- Methodological Answer :

- Cell Lines : Use MT-4 or similar cancer cell lines for antiproliferative assays .

- Dose-Response Curves : Test concentrations in a logarithmic range (e.g., 0.1–100 µM) and calculate IC₅₀ values.

- Controls : Include positive controls (e.g., doxorubicin) and vehicle controls to normalize results .

- Data Interpretation : Compare activity to structural analogs (e.g., pyrido[4,3-g]quinolines) to identify structure-activity relationships .

Q. What methodologies resolve contradictions in experimental data on Adiol 3-G’s reactivity?

- Methodological Answer :

- Triangulation : Replicate experiments under standardized conditions (temperature, solvent purity) .

- Evidence Weighting : Assess data quality via statistical significance (e.g., p-values) and outlier analysis .

- Peer Review : Present conflicting results to collaborators for independent validation .

Q. How can synthesis protocols for Adiol 3-G derivatives be optimized for yield and scalability?

- Methodological Answer :

- Combinatorial Chemistry : Generate libraries of analogs via modular reactions (e.g., cycloadditions) .

- Process Metrics : Monitor reaction kinetics (TLC, HPLC) and optimize catalysts (e.g., Pd/C for hydrogenation) .

- Green Chemistry : Substitute toxic solvents (e.g., DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What steps ensure reproducibility of Adiol 3-G’s pharmacological data across labs?

- Methodological Answer :

- Protocol Standardization : Document SOPs for cell culture, compound dilution, and assay conditions .

- Inter-Lab Collaboration : Share raw datasets (e.g., absorbance readings) via repositories like Zenodo .

- Metadata Reporting : Include batch numbers, equipment calibration dates, and reagent sources .

Q. How should toxicological profiles of Adiol 3-G be assessed preclinically?

- Methodological Answer :

- Acute Toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring lethality and organ damage .

- Ecotoxicology : Test aquatic toxicity using Daphnia magna and algal growth inhibition assays .

- Ethical Compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines .

III. Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.